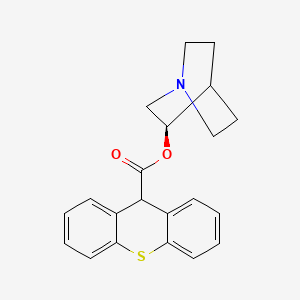![molecular formula C34H38Si2 B14315452 (1,1,2,2-Tetraphenylethane-1,2-diyl)bis[ethenyl(dimethyl)silane] CAS No. 113374-39-3](/img/no-structure.png)
(1,1,2,2-Tetraphenylethane-1,2-diyl)bis[ethenyl(dimethyl)silane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,1,2,2-Tetraphenylethane-1,2-diyl)bis[ethenyl(dimethyl)silane] is a complex organosilicon compound characterized by its unique structure, which includes both phenyl and silane groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1,1,2,2-Tetraphenylethane-1,2-diyl)bis[ethenyl(dimethyl)silane] typically involves the reaction of tetraphenylethane derivatives with ethenyl(dimethyl)silane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.
Types of Reactions:
Oxidation: (1,1,2,2-Tetraphenylethane-1,2-diyl)bis[ethenyl(dimethyl)silane] can undergo oxidation reactions, often resulting in the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions may lead to the formation of simpler silane compounds.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of substituted silane compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (1,1,2,2-Tetraphenylethane-1,2-diyl)bis[ethenyl(dimethyl)silane] is used as a precursor for the synthesis of more complex organosilicon compounds. It is also studied for its reactivity and potential as a catalyst in various organic reactions.
Biology and Medicine: While specific biological and medical applications are less common, the compound’s unique structure makes it a subject of interest for research into new materials and potential biomedical applications.
Industry: In industry, this compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Eigenschaften
| 113374-39-3 | |
Molekularformel |
C34H38Si2 |
Molekulargewicht |
502.8 g/mol |
IUPAC-Name |
ethenyl-[2-[ethenyl(dimethyl)silyl]-1,1,2,2-tetraphenylethyl]-dimethylsilane |
InChI |
InChI=1S/C34H38Si2/c1-7-35(3,4)33(29-21-13-9-14-22-29,30-23-15-10-16-24-30)34(36(5,6)8-2,31-25-17-11-18-26-31)32-27-19-12-20-28-32/h7-28H,1-2H2,3-6H3 |
InChI-Schlüssel |
ZGRRDVFMIZMYQP-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C=C)C(C1=CC=CC=C1)(C2=CC=CC=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)[Si](C)(C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,3'-[Pentane-1,5-diylbis(oxy)]dibenzaldehyde](/img/structure/B14315423.png)



![3-[(Hexylamino)methylidene][1,1'-biphenyl]-4(3H)-one](/img/structure/B14315441.png)

![[2,4,6-Tri(propan-2-yl)phenyl]phosphonic dichloride](/img/structure/B14315472.png)
